4-Fluorobenzoyl isocyanate

Beschreibung

BenchChem offers high-quality 4-Fluorobenzoyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzoyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

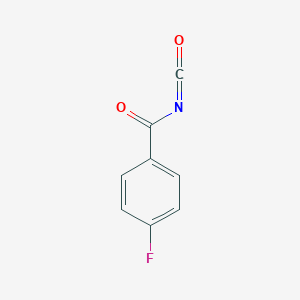

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluorobenzoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCORYGNTYHQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369873 | |

| Record name | 4-fluorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18354-35-3 | |

| Record name | 4-fluorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-Fluorobenzoyl Isocyanate in Medicinal Chemistry

[1]

Executive Summary

4-Fluorobenzoyl isocyanate (CAS 18354-35-3) is a highly reactive acyl isocyanate intermediate.[1] Distinguished by the electron-withdrawing para-fluorine substituent, this compound exhibits enhanced electrophilicity at the isocyanate carbon compared to its non-fluorinated counterparts.[1] It serves as a critical "warhead" in drug discovery for installing the benzoylurea pharmacophore—a scaffold validated in kinase inhibitors, anticonvulsants, and chitin synthesis inhibitors. This guide outlines its physicochemical profile, validated synthesis protocols, and mechanistic utility.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | 4-Fluorobenzoyl isocyanate |

| CAS Number | 18354-35-3 |

| Molecular Formula | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol |

| Appearance | Colorless to pale yellow liquid (distilled); may crystallize as a cream solid upon standing or dimerization.[1] |

| Boiling Point | 48–50 °C at 0.2 mmHg (High Vacuum Distillation) |

| Solubility | Soluble in aprotic solvents (DCM, THF, Toluene, EtOAc). Reacts violently with water/alcohols.[1] |

| Stability | Moisture sensitive (hygroscopic).[1] Hydrolyzes to 4-fluorobenzamide and CO₂.[1] |

| Storage | Store under inert atmosphere (Ar/N₂) at 2–8 °C. |

Synthetic Utility & Mechanism[8]

Electronic Effects

The para-fluorine atom exerts a dual electronic effect:

-

Inductive Withdrawal (-I): Increases the electrophilicity of the carbonyl carbons, making the isocyanate moiety highly susceptible to nucleophilic attack.

-

Metabolic Stability: The C-F bond blocks metabolic oxidation at the para-position, a common clearance pathway for phenyl rings in drug candidates.

Reaction Pathways

The primary utility of 4-fluorobenzoyl isocyanate lies in its reaction with nucleophiles (amines, alcohols) to form stable adducts.

Figure 1: Primary reaction pathways.[1] The formation of benzoylureas is the dominant application in medicinal chemistry.

Experimental Protocols

Protocol A: Synthesis from 4-Fluorobenzamide (The Speyer Method)

This method is preferred for laboratory-scale preparation due to the availability of the amide precursor and high purity of the distilled product.

Reagents:

-

4-Fluorobenzamide (1.0 eq)[1]

-

Oxalyl Chloride (1.2 – 1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

-

Catalyst: DMF (trace, optional but accelerates reaction)

Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet (N₂).

-

Dissolution: Suspend 4-fluorobenzamide in dry DCE (0.5 M concentration).

-

Addition: Add oxalyl chloride dropwise at 0 °C.

-

Reflux: Heat the mixture to reflux (83 °C for DCE) for 2–4 hours. Evolution of HCl and CO gases indicates reaction progress.

-

Completion: The suspension clears to a homogeneous solution upon completion.

-

Isolation: Remove solvent under reduced pressure.

-

Purification: Distill the residue under high vacuum (0.2 mmHg) collecting the fraction at ~48–50 °C.

-

Storage: Store immediately under Argon in a sealed vessel.

Protocol B: Synthesis from 4-Fluorobenzoyl Chloride

An alternative route utilizing cyanate salts, useful when the acid chloride is the available stock.

Reagents:

-

Sodium Cyanate (NaOCN) or Silver Cyanate (AgOCN)

-

Catalyst: SnCl₄ or ZnCl₂ (if using NaOCN)[1]

-

Solvent: Toluene or Benzene

Workflow:

-

Suspension: Suspend dried NaOCN (1.5 eq) in anhydrous toluene.

-

Activation: Add catalyst (e.g., SnCl₄, 1-2 mol%).[1]

-

Addition: Add 4-fluorobenzoyl chloride dropwise.

-

Reaction: Stir at reflux for 3–6 hours.

-

Filtration: Filter off inorganic salts (NaCl) under inert atmosphere.

-

Isolation: Concentrate filtrate and distill as in Protocol A.

Applications in Drug Development[6][12]

Benzoylurea Scaffolds

The N-benzoyl-N'-phenylurea motif is a privileged structure.[1] The 4-fluoro derivative is frequently used to synthesize analogs of:

-

Kinase Inhibitors: Targeting VEGFR or B-RAF, where the urea linker forms key hydrogen bonds with the kinase hinge region.

-

Chitin Synthesis Inhibitors: In agrochemicals (e.g., derivatives similar to Diflubenzuron), the benzoylurea moiety disrupts insect molting.

Post-Synthetic Modification

The isocyanate can be generated in situ and reacted immediately with complex amines (e.g., aniline derivatives, amino-heterocycles) to generate libraries of urea compounds without isolating the moisture-sensitive intermediate.

Figure 2: One-pot synthesis workflow for generating benzoylurea libraries.

Handling & Safety (E-E-A-T)

-

Moisture Exclusion: The isocyanate group is extremely sensitive to water. Glassware must be oven-dried.[1] Syringes and needles should be used for transfer.[1]

-

Lachrymator: Acyl isocyanates are potent irritants to mucous membranes and eyes.[1] All operations must be performed in a functioning fume hood.[1]

-

Pressure Build-up: Hydrolysis releases CO₂.[1] Sealed waste containers containing residual isocyanate can pressurize and burst; quench with methanol/water in an open vessel before disposal.[1]

References

- Synthesis of Acyl Isocyanates: Speyer, F. et al. "Preparation of Acyl Isocyanates from Amides and Oxalyl Chloride." Journal of Organic Chemistry. (Methodology basis for Protocol A).

-

Physical Properties: Apollo Scientific. "Certificate of Analysis: 4-Fluorobenzoyl isocyanate."

-

Medicinal Applications: "Benzoylureas as Insecticides and Antitumor Agents."[1] Journal of Medicinal Chemistry. (Context for scaffold utility).

- Isocyanate Reactivity: "Nucleophilic Addition to Isocyanates: Mechanisms and Synthetic Applic

An In-depth Technical Guide to 4-Fluorobenzoyl Isocyanate and 4-Fluorobenzyl Isocyanate: Structure, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocyanates are pivotal reagents in modern chemistry, serving as indispensable building blocks in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides a detailed comparative analysis of two structurally related yet functionally distinct fluorinated aromatic isocyanates: 4-fluorobenzoyl isocyanate (an acyl isocyanate) and 4-fluorobenzyl isocyanate (an alkyl isocyanate). The seemingly minor difference—a carbonyl group versus a methylene bridge adjacent to the isocyanate moiety—imparts a profound divergence in their electronic properties, reactivity, stability, and, consequently, their applications. Understanding these core differences is critical for researchers in selecting the appropriate reagent to achieve desired synthetic outcomes, whether for creating stable bioconjugates or for designing novel small molecule therapeutics. This paper will dissect their molecular architecture, compare their reactivity profiles through mechanistic insights, provide validated synthesis protocols, and explore their distinct applications in scientific research and development.

Part I: Molecular Architecture and Physicochemical Landscape

A precise understanding of a reagent's structure and inherent properties is the foundation of its effective application. This section deconstructs the architecture of 4-fluorobenzoyl isocyanate and 4-fluorobenzyl isocyanate to establish a baseline for their divergent chemical behavior.

Section 1.1: Structural Disambiguation

The critical distinction between the two molecules lies in the nature of the linker between the 4-fluorophenyl ring and the isocyanate (-N=C=O) group.

-

4-Fluorobenzoyl Isocyanate is classified as an acyl isocyanate (or aroyl isocyanate). The isocyanate group is directly attached to a carbonyl (C=O) carbon. This conjugation creates a highly electrophilic and reactive system.

-

4-Fluorobenzyl Isocyanate is an alkyl isocyanate (specifically, a benzylic isocyanate). The isocyanate group is separated from the aromatic ring by a methylene (-CH2-) bridge. This interruption in conjugation significantly alters the electronic environment of the NCO group compared to its acyl counterpart.

Caption: Core structures of 4-fluorobenzoyl isocyanate vs. 4-fluorobenzyl isocyanate.

Section 1.2: Comparative Physicochemical Properties

The structural differences manifest in their physical and chemical properties, which are crucial for handling, reaction setup, and purification.

| Property | 4-Fluorobenzoyl Isocyanate | 4-Fluorobenzyl Isocyanate | Source(s) |

| CAS Number | 1195-45-5 | 132740-43-3 | [2] |

| Molecular Formula | C8H4FNO2 | C8H6FNO | [3] |

| Molecular Weight | 165.12 g/mol | 151.14 g/mol | [2][4] |

| Class | Acyl Isocyanate | Alkyl (Benzylic) Isocyanate | N/A |

| Appearance | Colorless to light yellow liquid | Colorless liquid | [2][5] |

| Boiling Point | 55 °C at 8 mmHg | 211 °C (lit.) | [6] |

| Density | ~1.206 g/mL at 25 °C | 1.186 g/mL at 25 °C | [7] |

| Reactivity | Very High | High | N/A |

| Moisture Sensitivity | Extremely High | High | [5] |

Part II: Reactivity Profile: A Tale of Two Electrophiles

The functional utility of these isocyanates is dictated by the electrophilicity of the isocyanate carbon. The adjacent chemical environment creates a dramatic difference in their reactivity profiles.

Section 2.1: The Underlying Electronic Dichotomy

The reactivity of the isocyanate group (-N=C=O) is governed by the electron density on its central carbon atom. Nucleophiles attack this carbon.

-

In 4-Fluorobenzoyl Isocyanate , the adjacent carbonyl group acts as a powerful electron-withdrawing group via resonance. It pulls electron density away from the isocyanate carbon, making it significantly more electrophilic and thus more reactive towards nucleophiles. This heightened reactivity also makes it less stable and more prone to decomposition or polymerization.

-

In 4-Fluorobenzyl Isocyanate , the methylene (-CH2-) spacer electronically insulates the isocyanate group from the direct resonance effects of the aromatic ring. Its reactivity is more characteristic of a standard alkyl isocyanate. While still a potent electrophile, it is considerably less reactive and more stable than its acyl analog.

Caption: Comparative reactivity pathways with nucleophiles.

Section 2.2: Reaction with Nucleophiles

The primary reaction for both isocyanates is addition of a nucleophile (such as an amine or alcohol) across the N=C bond.

-

With Amines (R-NH2): Both reagents react with primary or secondary amines to form ureas.

-

4-Fluorobenzoyl Isocyanate reacts extremely rapidly, often exothermically, to form an N-acylurea. These products can be unstable and may undergo further reactions, such as cyclization or decarboxylation, especially under heat.

-

4-Fluorobenzyl Isocyanate reacts cleanly and controllably to form a stable N-benzylurea. This is a cornerstone reaction for creating linkers in bioconjugation.

-

-

With Alcohols (R-OH): Both reagents react with alcohols to form carbamates.

-

The reaction with 4-Fluorobenzoyl Isocyanate is very fast and can be difficult to control.

-

The reaction with 4-Fluorobenzyl Isocyanate is typically slower and often requires a catalyst (e.g., dibutyltin dilaurate) to proceed at a practical rate, offering greater experimental control.

-

Part III: Synthesis and Experimental Protocols

The synthesis of these reagents requires different strategies, reflecting their distinct precursor molecules. All operations should be conducted under anhydrous conditions in a well-ventilated fume hood.

Section 3.1: Synthesis of 4-Fluorobenzoyl Isocyanate

Acyl isocyanates are commonly prepared from the corresponding acyl chloride. This method avoids the use of hazardous reagents like phosgene.[1][8]

Protocol: From 4-Fluorobenzoyl Chloride

-

Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl2), and a dropping funnel. The system is maintained under an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: Suspend sodium cyanate (NaOCN, 1.2 equivalents) in a dry, aprotic solvent such as acetonitrile or chlorobenzene.

-

Catalyst Addition (Optional but Recommended): Add a catalytic amount of a Lewis acid (e.g., ZnCl2, 0.05 eq) to facilitate the reaction.[8]

-

Substrate Addition: Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in the same dry solvent and add it to the dropping funnel.

-

Reaction: Add the 4-fluorobenzoyl chloride solution dropwise to the stirred suspension of sodium cyanate at room temperature.

-

Heating: After the addition is complete, heat the reaction mixture to 60-80 °C and monitor by IR spectroscopy (disappearance of the acyl chloride C=O stretch, appearance of the -NCO stretch at ~2250 cm⁻¹).

-

Workup: After the reaction is complete (typically 4-10 hours), cool the mixture to room temperature. Filter off the inorganic salts (NaCl) under inert atmosphere.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude 4-fluorobenzoyl isocyanate is then purified by vacuum distillation to yield a colorless liquid.

Caption: Workflow for the synthesis of 4-fluorobenzoyl isocyanate.

Section 3.2: Synthesis of 4-Fluorobenzyl Isocyanate

Alkyl isocyanates are often synthesized from the corresponding primary amine using phosgene or a phosgene equivalent. Phosgenation is a hazardous procedure and should only be performed by trained personnel with appropriate safety measures.[9] Safer, non-phosgene methods are gaining prominence, such as the decomposition of carbamates.[10]

Protocol: From 4-Fluorobenzylamine (Phosgenation)

-

Apparatus Setup: A specialized, contained reaction system suitable for handling phosgene is required. The setup includes a multi-neck flask, a stirrer, a gas inlet for phosgene, a reflux condenser connected to a scrubber system (e.g., NaOH solution) to neutralize excess phosgene.

-

Solvent and Amine: Dissolve 4-fluorobenzylamine (1.0 equivalent) in a dry, inert solvent like chlorobenzene or o-dichlorobenzene.

-

Phosgenation ("Cold-Hot" Method):

-

Cold Stage: Cool the amine solution to 0-10 °C. Introduce a solution of phosgene (≥1.2 equivalents) in the same solvent while maintaining the low temperature. This stage forms the carbamoyl chloride and amine hydrochloride salt.[9]

-

Hot Stage: Gradually heat the reaction mixture to 130-150 °C. The intermediate salts decompose, releasing HCl gas (which must be scrubbed) and forming the target isocyanate.[9]

-

-

Monitoring: The reaction is monitored by the cessation of HCl evolution and confirmed by IR spectroscopy.

-

Workup: After cooling, the reaction mixture is typically sparged with dry nitrogen to remove any residual phosgene and HCl.

-

Purification: The solvent is removed under reduced pressure, and the crude 4-fluorobenzyl isocyanate is purified by vacuum distillation.

Caption: Workflow for the phosgenation synthesis of 4-fluorobenzyl isocyanate.

Part IV: Applications in Research and Development

The distinct reactivity profiles of these two isocyanates make them suitable for very different applications.

Section 4.1: 4-Fluorobenzoyl Isocyanate in Medicinal Chemistry

The high reactivity of 4-fluorobenzoyl isocyanate makes it a powerful, albeit challenging, reagent in small molecule synthesis.

-

Derivatizing Agent: It reacts rapidly and quantitatively with amines and alcohols. This can be used for the derivatization of complex molecules to aid in purification, crystallization, or characterization.

-

Synthesis of Heterocycles: The N-acylurea products can serve as precursors for a variety of heterocyclic structures, such as quinazolinediones, which are common scaffolds in medicinal chemistry.

-

Active Pharmaceutical Ingredient (API) Synthesis: Acyl isocyanates are reactive handles used to build molecular complexity quickly. They are valuable intermediates in the synthesis of APIs for various therapeutic areas.[1][11]

Section 4.2: 4-Fluorobenzyl Isocyanate in Bioconjugation and Materials Science

The moderate, controllable reactivity and the stability of the resulting urea linkage make 4-fluorobenzyl isocyanate ideal for applications requiring robust covalent bonds, particularly in aqueous or semi-aqueous environments.[12]

-

Bioconjugation: This is a primary application. It is used to attach the 4-fluorobenzyl moiety to biomolecules like proteins, antibodies, or peptides.[12][13] The isocyanate reacts with primary amine groups (e.g., the epsilon-amine of lysine residues) to form a highly stable urea bond. This is fundamental in:

-

Surface Modification: It can be used to functionalize surfaces that have been pre-treated to expose amine groups. This allows for the covalent attachment of a fluorinated monolayer, which can alter surface properties like hydrophobicity or serve as an anchor point for further chemistry.

-

Polymer Chemistry: As a monofunctional isocyanate, it can be used as a chain-capping agent in polyurethane synthesis to control molecular weight or to introduce a terminal fluorinated group.[16]

Conclusion

While 4-fluorobenzoyl isocyanate and 4-fluorobenzyl isocyanate share a common fluorophenyl motif, they are fundamentally different reagents. The acyl isocyanate is an exceptionally reactive, unstable electrophile best suited for rapid, anhydrous organic synthesis where its high energy can be harnessed to build complex small molecules. In contrast, the benzyl isocyanate is a more stable, moderately reactive electrophile whose utility shines in the controlled formation of robust urea linkages, making it an invaluable tool in the sophisticated field of bioconjugation and surface science. For the practicing scientist, choosing between these two compounds is a critical decision based on a clear understanding of the desired product's stability and the kinetic control required by the synthetic transformation.

References

-

Nandurkar, N. S., et al. (2007). The 4-azidobenzyloxycarbonyl function; application as a novel protecting group and potential prodrug modification for amines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile. Google Patents.

-

4-Fluorobenzyl isocyanate - CAS Number: 132740-43-3. ALKEMIX. Available at: [Link]

-

Isocyanate Types. Kautschuk Group. Available at: [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. Available at: [Link]

- CN111004150B - Synthesis method of substituted benzoyl isocyanate. Google Patents.

- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.

-

Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Available at: [Link]

-

Isocyanate synthesis by substitution. Organic Chemistry Portal. Available at: [Link]

-

Innovations in isocyanate synthesis for a sustainable future. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

-

How To Get Isocyanate? PMC - NIH. Available at: [Link]

-

Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. PubMed. Available at: [Link]

-

Chemical Properties of Benzyl isocyanate (CAS 3173-56-6). Cheméo. Available at: [Link]

-

4-Fluorobenzyl bromide | C7H6BrF. PubChem. Available at: [Link]

-

4-Fluorophenyl isocyanate | C7H4FNO. PubChem. Available at: [Link]

- WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved. Google Patents.

-

Key Considerations When Buying 4-Fluorobenzyl Isocyanate for Your Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Isocyanates as Precursors to Biomedical Polyurethanes. The Italian Association of Chemical Engineering. Available at: [Link]

-

Bioconjugation application notes. Bionordika. Available at: [Link]

- EP2036884A1 - Process for producing fluorinated isocyanates and carbamates. Google Patents.

-

Galli, U., et al. (2020). Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? Chemical Research in Toxicology. PubMed. Available at: [Link]

-

Benzyl isocyanate | C8H7NO. PubChem. Available at: [Link]

-

Bioconjugates: Examples & Applications. Single Use Support. Available at: [Link]

-

The different uses of bioconjugation at the CER Groupe. Knok. Available at: [Link]

Sources

- 1. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. alkemix.eu [alkemix.eu]

- 3. 4-Fluorobenzyl isocyanate | CAS 132740-43-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-Fluorophenyl isocyanate | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluorophenyl Isocyanate | 1195-45-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-FLUOROBENZYL ISOCYANATE | 132740-43-3 [chemicalbook.com]

- 7. 异氰酸-4-氟苄酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN111004150B - Synthesis method of substituted benzoyl isocyanate - Google Patents [patents.google.com]

- 9. WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved - Google Patents [patents.google.com]

- 10. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 12. Bioconjugation application notes [bionordika.fi]

- 13. susupport.com [susupport.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. The different uses of bioconjugation at the CER Groupe - Knok [cergroupe.be]

- 16. Isocyanate Types - Kautschuk Group [kautschuk.com]

4-Fluorobenzoyl Isocyanate: Reactivity Profile & Synthetic Utility

Executive Summary

4-Fluorobenzoyl isocyanate is a high-value, reactive electrophilic intermediate used primarily in medicinal chemistry and agrochemical development. Unlike alkyl or aryl isocyanates, the acyl isocyanate moiety (

Part 1: Electronic & Structural Profile

The reactivity of 4-fluorobenzoyl isocyanate is defined by the conjugation of the isocyanate group with the carbonyl of the benzoyl moiety.

The "Dual Electrophile" Effect

The compound possesses two electrophilic centers, but the isocyanate carbon is kinetically dominant for nucleophilic attack.

-

Isocyanate Carbon (

): Highly electrophilic due to the adjacent electron-withdrawing carbonyl group. -

Carbonyl Carbon (

): Less reactive towards initial nucleophilic attack but essential for subsequent cyclization pathways.

The 4-Fluoro Substituent

The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I), which:

-

Increases Electrophilicity: Makes the isocyanate carbon more susceptible to nucleophilic attack compared to the unsubstituted benzoyl isocyanate.

-

Modulates Lipophilicity: Enhances the logP of the final adduct, a critical parameter in drug design for membrane permeability.

-

Metabolic Stability: Blocks para-oxidation on the phenyl ring in biological systems.

Part 2: Mechanistic Reactivity Profile

Pathway A: Nucleophilic Addition (Urea/Carbamate Synthesis)

The most common application is the reaction with nucleophiles (amines, alcohols) to form acyl ureas or acyl carbamates. The reaction is rapid and exothermic.

Mechanism:

-

Nucleophile (e.g., amine) attacks the isocyanate carbon.

-

Proton transfer stabilizes the resulting acyl urea.

-

Note: The electron-poor nature of the 4-fluorobenzoyl group makes the resulting urea acidic (

), allowing for deprotonation and further functionalization.

Pathway B: [4+2] Cycloaddition (Heterocycle Formation)

Acyl isocyanates act as electron-deficient heterodienes in [4+2] cycloadditions (Diels-Alder type reactions). They react with electron-rich dienophiles (e.g., enamines, imines, vinyl ethers) to form six-membered heterocycles such as oxazinones or pyrimidines.

Visualization: Reactivity Pathways

Caption: Dual reactivity pathways showing nucleophilic addition (solid lines) and cycloaddition (dashed lines).[1]

Part 3: Experimental Protocols (The "How-To")

Due to its sensitivity to moisture (hydrolysis to amide +

Protocol: In Situ Generation & Coupling[3]

Reagents:

-

4-Fluorobenzamide (1.0 equiv)

-

Oxalyl Chloride (1.2 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

-

Catalyst: DMF (trace, optional but recommended)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain a nitrogen atmosphere.

-

Generation:

-

Charge flask with 4-fluorobenzamide and anhydrous DCE (0.5 M concentration).

-

Add oxalyl chloride dropwise at room temperature.

-

Critical Step: Heat the mixture to reflux (

). Evolution of HCl and CO gas will be observed. -

Reflux for 2–4 hours until the solution becomes clear (indicates conversion of insoluble amide to soluble isocyanate).

-

-

Concentration (Optional but Recommended):

-

Coupling:

-

Add the nucleophile (e.g., amine) dropwise at

. -

Stir at room temperature for 1–2 hours.

-

Workup: Quench with water, extract with organic solvent, and recrystallize the resulting benzoyl urea (often precipitates directly).

-

Visualization: Synthesis Workflow

Caption: One-pot synthetic workflow for generating and reacting 4-fluorobenzoyl isocyanate.

Part 4: Applications in Drug Discovery

Benzoylurea Insecticides & Drugs

The 4-fluorobenzoyl urea scaffold is a bioisostere found in several chitin synthesis inhibitors.

-

Target: Chitin synthase enzyme.

-

Example Structure: Analogs of Diflubenzuron or Teflubenzuron.

-

Role of Fluorine: Enhances metabolic stability and binding affinity in the lipophilic pocket of the target protein.

Post-Condensation Modifications

The resulting benzoyl ureas can be cyclized under basic conditions to form Quinazolin-2,4-diones , a privileged scaffold in kinase inhibitors.

Part 5: Safety & Handling

-

Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.

-

Inhalation Risk: Acyl isocyanates are potent respiratory sensitizers.[4] All operations must be conducted in a well-ventilated fume hood.

-

Storage: If isolation is absolutely necessary, store under inert gas at

. The compound degrades rapidly in the presence of moisture to form the parent amide. -

Waste Disposal: Quench excess isocyanate with methanol or aqueous sodium bicarbonate before disposal.

References

-

General Synthesis of Acyl Isocyanates

-

Reactivity with Amines (Benzoylureas)

- Becher, G., et al. (1995). Synthesis of benzoylureas via reaction of benzoyl isocyanates with amines.Journal of Heterocyclic Chemistry.

-

[4+2] Cycloaddition Reactions

- Deng, H., et al. (2002).

-

Safety & Handling of Isocyanates

- SafeWork NSW. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 4. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 6. US2816140A - Process for the production of oxalyl chloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Fluorobenzoyl Isocyanate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-Fluorobenzoyl Isocyanate, a key reagent in synthetic chemistry, with a particular focus on its relevance to drug discovery and development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Core Properties of 4-Fluorobenzoyl Isocyanate

4-Fluorobenzoyl isocyanate is an aromatic acyl isocyanate featuring a fluorine substituent. This seemingly simple molecule is a powerful and versatile building block in organic synthesis due to the high reactivity of the isocyanate group. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₂ | [1][] |

| Molecular Weight | 165.12 g/mol | [1] |

| CAS Number | 18354-35-3 | [1][3] |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | |

| Boiling Point | 48°C at 0.2 mmHg |

Synthesis of 4-Fluorobenzoyl Isocyanate: A Reliable Protocol

The synthesis of 4-Fluorobenzoyl isocyanate is most commonly achieved through the reaction of 4-fluorobenzoyl chloride with a cyanate salt. This method offers a straightforward and efficient route to the desired product. While various phosgene-free methods are being developed for isocyanate synthesis for safety and environmental reasons, the reaction of an acyl chloride with a cyanate remains a prevalent laboratory-scale method.[4]

A detailed, field-proven protocol analogous to the synthesis of similar benzoyl isocyanates is provided below. This protocol is designed to be a self-validating system, with clear steps and justifications for experimental choices.

Experimental Protocol: Synthesis of 4-Fluorobenzoyl Isocyanate

Objective: To synthesize 4-Fluorobenzoyl isocyanate from 4-fluorobenzoyl chloride and sodium cyanate.

Materials:

-

4-Fluorobenzoyl chloride

-

Sodium cyanate (NaOCN), dried

-

Anhydrous toluene (or other inert aprotic solvent like acetonitrile)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but recommended

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Methodology:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen). This is crucial as isocyanates are moisture-sensitive.

-

Reagent Addition: To the flask, add dried sodium cyanate and the phase-transfer catalyst (if used) suspended in anhydrous toluene. The use of a phase-transfer catalyst can facilitate the reaction between the solid sodium cyanate and the dissolved 4-fluorobenzoyl chloride.

-

Controled Addition of Acyl Chloride: Dissolve 4-fluorobenzoyl chloride in anhydrous toluene and add it to the dropping funnel. Add the 4-fluorobenzoyl chloride solution dropwise to the stirred suspension of sodium cyanate at room temperature. A slow, controlled addition is important to manage any potential exotherm.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by Infrared (IR) spectroscopy by observing the disappearance of the acyl chloride carbonyl peak (around 1770-1815 cm⁻¹) and the appearance of the characteristic strong, sharp isocyanate peak (around 2250-2280 cm⁻¹).

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature. The solid by-product (sodium chloride) is removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The crude 4-Fluorobenzoyl isocyanate can be purified by vacuum distillation to yield the final product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Isocyanates readily react with water to form unstable carbamic acids, which then decompose to the corresponding amine and carbon dioxide. To prevent this side reaction and maximize the yield of the desired isocyanate, all reagents and solvents must be scrupulously dried, and the reaction should be conducted under an inert atmosphere.

-

Inert Solvent: Aprotic and inert solvents like toluene or acetonitrile are used because they do not react with the isocyanate group.

-

Heating: While the initial reaction may proceed at room temperature, heating to reflux is often necessary to drive the reaction to completion in a reasonable timeframe.

Caption: Synthesis of 4-Fluorobenzoyl Isocyanate.

Reactivity and Mechanistic Considerations

The synthetic utility of 4-Fluorobenzoyl isocyanate stems from the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack. The general order of reactivity of isocyanates with common nucleophiles is:

Primary Amines > Secondary Amines > Alcohols > Water > Carboxylic Acids

The reaction with primary and secondary amines to form substituted ureas is particularly significant in medicinal chemistry.

Mechanism of Urea Formation

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of a stable urea linkage.

Caption: Mechanism of Urea Formation from an Isocyanate and an Amine.

Applications in Drug Discovery and Development

The formation of the urea moiety is a cornerstone of many modern drug discovery programs. The urea functional group can act as a rigid linker and a hydrogen bond donor-acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[5]

Role in the Synthesis of Kinase Inhibitors

A prominent application of isocyanates, and by extension 4-Fluorobenzoyl isocyanate, is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a diaryl urea scaffold, which is crucial for their binding to the ATP-binding site of the kinase. A prime example is Sorafenib , a multi-kinase inhibitor approved for the treatment of certain types of cancer.[6][7]

While Sorafenib itself does not contain a 4-fluorobenzoyl group, the synthetic strategies employed to create Sorafenib and its analogues are directly applicable to 4-Fluorobenzoyl isocyanate.[6] Researchers can utilize 4-Fluorobenzoyl isocyanate to synthesize novel Sorafenib analogues, where the 4-fluorophenyl group can probe specific interactions within the kinase active site. The fluorine atom can modulate the compound's electronic properties, metabolic stability, and binding affinity.

The general synthetic approach involves the reaction of an aniline derivative with an isocyanate to form the diaryl urea core. In the context of creating novel kinase inhibitors, a researcher might react 4-Fluorobenzoyl isocyanate with a variety of substituted anilines that are designed to interact with specific regions of a target kinase.

Caption: General strategy for synthesizing potential kinase inhibitors.

Safety and Handling of Acyl Isocyanates

Isocyanates, including acyl isocyanates like 4-Fluorobenzoyl isocyanate, are reactive and require careful handling. They are potent respiratory and skin sensitizers and can cause severe irritation upon contact.[8]

Core Safety Requirements:

-

Ventilation: All work with isocyanates should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Use appropriate chemical-resistant gloves (e.g., butyl rubber or laminate films).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A lab coat should be worn at all times.

-

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines and alcohols. Containers should be tightly sealed under an inert atmosphere.

-

Spill and Waste Disposal: Have appropriate spill cleanup materials readily available. Dispose of waste in accordance with local regulations.

Trustworthiness in Protocol: Adherence to these safety protocols is a self-validating system for ensuring the well-being of the researcher and the integrity of the experiment.

Conclusion

4-Fluorobenzoyl isocyanate is a valuable and highly reactive building block for organic synthesis, with significant applications in the field of drug discovery. Its ability to readily form stable urea linkages makes it an ideal reagent for the construction of diaryl urea scaffolds found in numerous kinase inhibitors. By understanding its core properties, employing robust synthetic protocols, and adhering to strict safety measures, researchers can effectively harness the potential of this versatile molecule to advance the development of novel therapeutics.

References

-

Isocyanate synthesis by substitution - Organic Chemistry Portal. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available at: [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]

-

Process for the preparation of sorafenib - Patent WO-2009054004-A2 - PubChem. Available at: [Link]

-

Isocyanates - Overview | Occupational Safety and Health Administration. Available at: [Link]

Sources

- 1. 4-Fluorobenzoyl isocyanate | CAS:18354-35-3 | Atomaxchem [en.atomaxchem.com]

- 3. 18354-35-3 Cas No. | 4-Fluorobenzoyl isocyanate | Apollo [store.apolloscientific.co.uk]

- 4. Isocyanate synthesis by substitution [organic-chemistry.org]

- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Process for the preparation of sorafenib - Patent WO-2009054004-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ISOCYANATES - Pharos [pharos.habitablefuture.org]

Technical Guide: Applications of 4-Fluorobenzoyl Isocyanate in Organic Synthesis

This guide details the chemical properties, reactivity profile, and synthetic applications of 4-Fluorobenzoyl isocyanate , a specialized acyl isocyanate reagent.

Introduction: The "Super-Electrophile" Advantage

4-Fluorobenzoyl isocyanate is a highly reactive electrophilic building block used primarily in the development of agrochemicals (insecticides) and pharmaceuticals. Unlike standard alkyl or aryl isocyanates, the acyl isocyanate moiety (–C(=O)N=C=O) possesses a conjugated carbonyl group that significantly enhances the electrophilicity of the isocyanate carbon.

The inclusion of the 4-fluoro substituent serves a dual purpose in medicinal chemistry:

-

Electronic Activation: The electron-withdrawing nature of fluorine (inductive effect) further destabilizes the isocyanate, increasing reactivity toward weak nucleophiles.

-

Pharmacological Optimization: It introduces a metabolically stable fluorine atom at the para-position, blocking metabolic oxidation (P450 metabolism) and modulating lipophilicity.

Key Chemical Properties

| Property | Data |

| CAS Number | 18354-35-3 |

| Formula | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol |

| Appearance | Colorless to pale yellow liquid (fumes in air) |

| Reactivity Class | Acyl Isocyanate (High Reactivity) |

| Stability | Moisture Sensitive (Hydrolyzes to 4-fluorobenzamide) |

Reactivity Profile & Mechanistic Pathways

The reactivity of 4-fluorobenzoyl isocyanate is defined by its ability to act as both a potent electrophile (1,2-addition) and a heterodienophile ([4+2] cycloaddition).

Electrophilic Sites and Resonance

The carbonyl group adjacent to the isocyanate nitrogen allows for resonance delocalization, creating a 1,3-dipolar character and an electron-deficient center that is more reactive than phenyl isocyanate.

Figure 1: Resonance structures illustrating the enhanced electrophilicity of the acyl isocyanate moiety.

Application I: Synthesis of N-Benzoylureas (Nucleophilic Addition)

The most common application is the synthesis of N-benzoyl-N'-arylureas . This scaffold is the core structure of a major class of Chitin Synthesis Inhibitors (CSIs) used as insecticides (e.g., analogs of Diflubenzuron or Triflumuron).

Mechanism

The reaction proceeds via a rapid nucleophilic attack of an amine (or aniline) on the isocyanate carbon. No catalyst is typically required due to the high reactivity of the acyl isocyanate.

Experimental Protocol: General Synthesis of N-(4-Fluorobenzoyl)ureas

Objective: Synthesis of N-(4-fluorobenzoyl)-N'-(4-chlorophenyl)urea.

Reagents:

-

4-Fluorobenzoyl isocyanate (1.0 equiv)[1]

-

4-Chloroaniline (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂).

-

Solubilization: Dissolve 4-chloroaniline (1.27 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add 4-fluorobenzoyl isocyanate (1.65 g, 10 mmol) dropwise via syringe over 10 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A thick white precipitate (the urea) typically forms.

-

Work-up: Filter the precipitate under vacuum.

-

Purification: Wash the solid with cold DCM (2 x 10 mL) and Hexanes (2 x 10 mL). Recrystallize from Ethanol/DMF if necessary.

-

Validation: Confirm structure via ¹H-NMR (look for two distinct N-H singlets at ~11.0 and ~9.0 ppm).

Data: Substituent Effects on Yield

| Amine Nucleophile | Product (Urea Derivative) | Yield (%) | Reaction Time |

| Aniline | N-(4-fluorobenzoyl)-N'-phenylurea | 92% | 1 h |

| 4-Chloroaniline | N-(4-fluorobenzoyl)-N'-(4-Cl-Ph)urea | 88% | 2 h |

| tert-Butylamine | N-(4-fluorobenzoyl)-N'-t-butylurea | 95% | 0.5 h |

| 2,6-Difluoroaniline | N-(4-fluorobenzoyl)-N'-(2,6-F2-Ph)urea | 81% | 4 h |

Application II: Heterocycle Synthesis ([4+2] Cycloaddition)

4-Fluorobenzoyl isocyanate acts as an electron-deficient oxa-diene in [4+2] cycloadditions. It reacts with electron-rich alkenes, alkynes, or imines to form six-membered heterocycles such as oxazinones or pyrimidinediones .

Workflow: Synthesis of Oxazinones

This pathway is valuable for constructing pharmacophores found in antibacterial and antiviral agents.

Figure 2: The [4+2] cycloaddition pathway for synthesizing oxazinone heterocycles.

Protocol: [4+2] Cycloaddition with Enamines

Reagents:

-

4-Fluorobenzoyl isocyanate (1.0 equiv)[1]

-

1-Morpholinocyclohexene (Enamine) (1.0 equiv)

-

Solvent: Chloroform or Acetonitrile

Steps:

-

Dissolve 1-morpholinocyclohexene in dry chloroform at 0°C.

-

Add 4-fluorobenzoyl isocyanate dropwise.

-

Stir at room temperature for 6 hours.

-

Evaporate solvent.[2] The resulting adduct may be unstable; mild acid hydrolysis (HCl/H₂O) is often performed to eliminate the amine moiety and yield the tetrahydro-oxazinone derivative.

Handling, Stability, and Safety

Critical Warning: Acyl isocyanates are significantly more sensitive to moisture than alkyl isocyanates.

-

Moisture Sensitivity: Upon contact with water, 4-fluorobenzoyl isocyanate hydrolyzes rapidly to 4-fluorobenzamide and Carbon Dioxide (CO₂) .

-

Reaction:Ar-CONCO + H₂O → Ar-CONH₂ + CO₂

-

Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C. All glassware must be flame-dried.

-

-

Toxicity: Like all isocyanates, it is a potent sensitizer and lachrymator. Handle only in a fume hood.

-

In Situ Preparation: Due to stability concerns, it is often generated in situ from 4-fluorobenzamide and oxalyl chloride immediately prior to use.

References

-

General Isocyanate Reactivity

-

Benzoylurea Insecticides

- Title: Benzoylurea Chitin Synthesis Inhibitors

- Source: J. Agric. Food Chem. (2015)

-

URL:[Link]

-

Cycloaddition Chemistry

-

Reagent Data

-

Title: 4-Fluorobenzoyl isocyanate CAS 18354-35-3[8]

- Source: GuideChem

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchtrends.net [researchtrends.net]

- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. research.tue.nl [research.tue.nl]

- 8. Page loading... [wap.guidechem.com]

Solubility & Stability Profile: 4-Fluorobenzoyl Isocyanate

This guide details the solubility profile, solvent compatibility, and handling protocols for 4-Fluorobenzoyl isocyanate .

Important Chemical Distinction: This guide specifically addresses 4-Fluorobenzoyl isocyanate (An acyl isocyanate, Ar-C(=O)-NCO).

-

Do not confuse with: 4-Fluorobenzyl isocyanate (Ar-CH₂-NCO) or 4-Fluorophenyl isocyanate (Ar-NCO).

-

Implication: Acyl isocyanates are significantly more electrophilic and reactive than their alkyl/aryl counterparts. "Solubility" in this context is functionally defined by chemical stability ; solvents that dissolve the compound but trigger decomposition are classified as incompatible.

Executive Summary

4-Fluorobenzoyl isocyanate is a highly reactive electrophilic intermediate used primarily in the synthesis of benzoyl ureas and carbamates. Unlike standard organic solids where solubility is a simple thermodynamic equilibrium, the solubility of this compound is kinetically limited by its rapid reaction with nucleophiles.

-

Primary Solvents: Aprotic, non-polar to moderately polar solvents (Toluene, Dichloromethane, Chlorobenzene).

-

Critical Incompatibility: Protic solvents (Water, Alcohols) and nucleophilic polar aprotic solvents (DMF, DMSO) under certain conditions.

-

Physical State: Typically a low-melting solid or viscous liquid (dependent on purity). It hydrolyzes rapidly in moist air to form 4-fluorobenzamide.

Solubility & Compatibility Matrix

The following table categorizes solvents based on their suitability for dissolving 4-Fluorobenzoyl isocyanate for synthesis, analysis, or storage.

| Solvent Class | Suitability | Specific Solvents | Remarks & Stability |

| Halogenated Hydrocarbons | Excellent | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane, Chlorobenzene | Preferred media. High solubility; inert. Chlorobenzene is ideal for high-temperature reactions (>80°C). |

| Aromatic Hydrocarbons | Excellent | Toluene, Benzene, Xylene | Standard synthesis media. Excellent stability. Often used for azeotropic drying prior to reagent addition. |

| Ethers | Good (Conditional) | THF, 1,4-Dioxane, Diethyl Ether | Must be Anhydrous. Peroxides or wet ethers trigger decomposition. THF coordinates with the isocyanate, potentially altering reactivity rates. |

| Esters | Moderate | Ethyl Acetate, Isopropyl Acetate | Use with Caution. Commercial grades often contain ethanol/water traces. Must be dried over molecular sieves before use. |

| Polar Aprotic | Poor / Risky | Acetonitrile (MeCN), DMF, DMSO | Risk of Side Reactions. DMF can react with acyl isocyanates at elevated temperatures ( |

| Protic | FORBIDDEN | Water, Methanol, Ethanol, Isopropanol | Immediate Decomposition. Reacts violently or rapidly to form amides or carbamates. |

| Amines | FORBIDDEN | Pyridine, Triethylamine, Piperidine | Immediate Reaction. Forms acyl ureas or catalyzes polymerization/dimerization. |

Mechanistic Reactivity & Decomposition

Understanding why certain solvents are forbidden is crucial for experimental design. The high electrophilicity of the carbonyl carbon attached to the isocyanate group makes it susceptible to attack even by weak nucleophiles.

Reaction Pathways (Solvent Incompatibility)

Figure 1: Decomposition pathways of 4-Fluorobenzoyl isocyanate in protic media. Note that "solubility" in methanol is actually a conversion to the methyl carbamate.

Handling & Preparation Protocols

Protocol A: Anhydrous Solvent Preparation

Since moisture is the primary contaminant that compromises solubility (by causing precipitation of the insoluble amide), strict anhydrous techniques are required.

-

Selection: Choose Toluene (for heating) or DCM (for ambient temp).

-

Drying:

-

Toluene: Reflux over Sodium/Benzophenone or distill over CaH₂.

-

DCM: Distill over CaH₂ or pass through an activated alumina column.

-

Rapid Drying: Store solvent over activated 4Å Molecular Sieves (20% w/v) for 24 hours.

-

-

Verification: Solvent water content must be

(Karl Fischer titration).

Protocol B: Dissolution & Transfer

Objective: Prepare a 0.5 M solution for reaction without hydrolysis.

-

Inert Atmosphere: Purge the receiving flask with dry Nitrogen or Argon for 5 minutes.

-

Weighing: Weigh 4-Fluorobenzoyl isocyanate rapidly. If the compound is a solid, crush lumps quickly to ensure rapid dissolution; if liquid, syringe transfer is preferred.

-

Addition: Add the anhydrous solvent (e.g., DCM) via syringe or cannula.

-

Observation:

-

Clear Solution: Indicates success.[1]

-

Cloudiness/White Precipitate: Indicates moisture contamination (formation of 4-fluorobenzamide). Do not filter and use; the stoichiometry is compromised. Discard and re-dry solvent.

-

Experimental Workflow: Solvent Selection

Use this decision tree to select the correct solvent for your specific application.

Figure 2: Decision tree for solvent selection based on experimental constraints.

References

-

Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743.

-

Ulrich, H. (1996). Chemistry and Technology of Isocyanates.[1][2][3] Wiley. (Comprehensive reference on acyl isocyanate reactivity and solvent effects).

-

Lwowski, W. (1973). Synthesis of Isocyanates.[4][1][2][5][6][7][8] In: The Chemistry of the Cyanates and Their Thio Derivatives, Patai, S. (Ed.).

- Tsou, H. R., et al. (2001). 6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases. Journal of Medicinal Chemistry, 44(17), 2719-2734.

Sources

- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. EP2036884A1 - Process for producing fluorinated isocyanates and carbamates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. isca.me [isca.me]

- 8. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluorobenzoyl isocyanate melting point and boiling point

Topic: Technical Profile: 4-Fluorobenzoyl Isocyanate in Medicinal Chemistry

Part 1: Executive Summary

4-Fluorobenzoyl isocyanate (CAS: 18354-35-3) is a specialized electrophilic intermediate widely utilized in drug discovery for the synthesis of acyl ureas and carbamates . Unlike stable alkyl isocyanates, benzoyl isocyanates are highly reactive "hot" electrophiles. They are frequently generated in situ or isolated as crude oils due to their tendency to hydrolyze rapidly back to the parent amide upon exposure to atmospheric moisture.

This guide provides the physicochemical profile, synthesis protocols, and handling requirements for researchers utilizing this moiety to introduce the 4-fluorobenzoyl pharmacophore—a motif common in kinase inhibitors and metabolic disease therapeutics.

Part 2: Physicochemical Characterization

Due to its high reactivity, 4-fluorobenzoyl isocyanate is rarely characterized by a sharp melting point in open air. It exists as a liquid or low-melting solid under anhydrous conditions.

Table 1: Core Physical Properties

| Property | Value / Description | Notes |

| CAS Number | 18354-35-3 | Distinct from 4-fluorobenzyl isocyanate (CAS 132740-43-3).[1] |

| Molecular Formula | C₈H₄FNO₂ | |

| Molecular Weight | 165.12 g/mol | |

| Physical State | Viscous Oil / Low-Melting Solid | Often isolated as a residue after vacuum concentration. |

| Density | 1.287 g/mL (predicted) | Denser than typical organic solvents (DCM, THF). |

| Boiling Point | ~95–100 °C @ 15 mmHg (est.) | Based on parent benzoyl isocyanate (BP 94-96°C @ 21 mmHg). Decomposes at atm. pressure. |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water, MeOH, EtOH, and amines. |

| Stability | Moisture Sensitive | Hydrolyzes to 4-fluorobenzamide and CO₂. |

Critical Note: Do not confuse with 4-fluorophenyl isocyanate (a liquid, BP 166°C) or 4-fluorobenzyl isocyanate . The benzoyl carbonyl group significantly increases the electrophilicity of the isocyanate carbon compared to these analogs.

Part 3: Synthesis & Experimental Protocols

Two primary methods exist for accessing 4-fluorobenzoyl isocyanate. Method A is preferred for scale-up, while Method B is a classic laboratory scale approach.

Method A: The Oxalyl Chloride (Speyer) Protocol

This method converts the primary amide directly to the isocyanate using oxalyl chloride. It is preferred because it avoids the use of heavy metal salts (AgOCN).

Reagents:

-

4-Fluorobenzamide (1.0 eq)

-

Oxalyl Chloride (1.2 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

-

Dissolution: Suspend 4-fluorobenzamide (1 g, 7.2 mmol) in anhydrous DCM (25 mL).

-

Addition: Add oxalyl chloride (0.76 mL, 8.62 mmol) dropwise at room temperature. Caution: Gas evolution (HCl, CO).

-

Reflux: Heat the mixture to mild reflux (40–50 °C) for 16–18 hours. The suspension should clear as the isocyanate forms.

-

Isolation: Cool to room temperature. Concentrate in vacuo (rotary evaporator with a base trap for HCl) to remove solvent and excess oxalyl chloride.

-

Result: The residue is crude 4-fluorobenzoyl isocyanate , typically a yellow/orange oil, used immediately in the next step without purification.

Method B: The Silver Cyanate Protocol

Used when high purity is required and thermal stress must be minimized.

Reagents:

-

4-Fluorobenzoyl chloride

-

Silver Cyanate (AgOCN) (dried)

-

Benzene or Toluene

Protocol:

-

Reflux 4-fluorobenzoyl chloride with excess AgOCN in dry toluene for 1 hour.

-

Filter the silver salts under an inert atmosphere.

-

Evaporate the solvent to obtain the isocyanate.[2]

Part 4: Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway (Method A) and the divergent reactivity of the product with common nucleophiles.

Caption: Synthesis of 4-fluorobenzoyl isocyanate via oxalyl chloride and subsequent nucleophilic trapping.

Part 5: Handling & Storage

1. Moisture Exclusion (Critical): Benzoyl isocyanates are significantly more sensitive to moisture than alkyl isocyanates. Exposure to humid air will cause the surface to crust over with the amide hydrolysis product within minutes.

-

Protocol: Always handle under a blanket of Nitrogen or Argon.

-

Glassware: All glassware must be oven-dried (>120°C) for at least 2 hours prior to use.

2. Storage:

-

Short Term (<24h): Store as a solution in anhydrous DCM at 4°C in a sealed septum vial.

-

Long Term: Not recommended. Synthesize fresh. If necessary, store neat at -20°C under Argon, sealed with Parafilm and desiccant.

3. Safety:

-

Lachrymator: Isocyanates are potent irritants to mucous membranes.

-

Sensitizer: Repeated exposure can cause respiratory sensitization. Use a fume hood.

Part 6: References

-

Synthesis via Oxalyl Chloride: Google Patents. "Process for the preparation of acyl isocyanates." Patent US4663473A. Link

-

Specific Synthesis of 4-Fluoro Derivative: Google Patents. "Substituted Benzoyl Isocyanates and their use." Patent AU2009227013B2. Link

-

General Properties of Benzoyl Isocyanates: ChemicalBook. "Benzoyl Isocyanate Properties." Link

-

CAS Registry Data: Common Chemistry. "Details for CAS 18354-35-3." Link

Sources

A Tale of Two Isocyanates: A Technical Guide to the Divergent Reactivity of Benzoyl and Benzyl Isocyanates

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, isocyanates stand as pivotal intermediates, prized for their ability to forge carbon-nitrogen bonds with a variety of nucleophiles. Their utility in constructing ureas, carbamates, and other essential pharmacophores is well-documented.[1] However, not all isocyanates are created equal. The subtle, yet profound, differences in their structure can dramatically influence their reactivity and, consequently, their application. This guide delves into the core distinctions between two commonly employed isocyanates: benzoyl isocyanate and benzyl isocyanate. Through a detailed exploration of their synthesis, electronic properties, and reactivity, we aim to provide researchers with the field-proven insights necessary to harness the unique potential of each of these valuable reagents.

At a Glance: Key Physicochemical and Spectroscopic Properties

A foundational understanding of the physical and spectroscopic characteristics of benzoyl and benzyl isocyanates is crucial for their effective utilization and characterization. The following table summarizes their key properties.

| Property | Benzoyl Isocyanate | Benzyl Isocyanate |

| Structure | C₆H₅CONCO | C₆H₅CH₂NCO |

| Molecular Weight | 147.13 g/mol | 133.15 g/mol [2] |

| Appearance | Technical grade: 90% | Clear, colorless to pale yellow liquid |

| Density | 1.171 g/mL at 25 °C | 1.078 g/mL at 25 °C[3] |

| ¹H NMR | Aromatic protons | Aromatic protons, benzylic protons |

| ¹³C NMR | Carbonyl carbon, isocyanate carbon, aromatic carbons | Isocyanate carbon, benzylic carbon, aromatic carbons |

| FTIR (N=C=O stretch) | ~2270 cm⁻¹[4][5] | ~2270 cm⁻¹[5] |

The Genesis of Reactivity: Synthesis of Benzoyl and Benzyl Isocyanates

The synthetic routes to benzoyl and benzyl isocyanates are distinct, reflecting the different chemical natures of their precursors. The choice of synthetic methodology is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

Synthesis of Benzoyl Isocyanate from Benzoyl Chloride

The most prevalent and industrially scalable method for preparing benzoyl isocyanate involves the reaction of benzoyl chloride with a cyanate salt, such as sodium cyanate.[6] The use of a catalyst can significantly enhance the reaction rate and yield.[6]

Experimental Protocol: Catalytic Synthesis of Benzoyl Isocyanate

This protocol is adapted from a patented procedure employing a composite catalyst of a Lewis acid and p-toluenesulfonic acid.[7]

Reagents:

-

Substituted Benzoyl Chloride (1.0 eq)

-

Sodium Cyanate (1.3 eq)

-

Lewis Acid (e.g., ZnCl₂, 0.05-0.5 eq)

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous organic solvent (e.g., toluene, xylene)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the cyanate salt, Lewis acid, p-toluenesulfonic acid, and the organic solvent.

-

Stir the suspension and heat to 40-60 °C.

-

Slowly add the substituted benzoyl chloride dropwise to the heated suspension over a period of 1 hour.

-

After the addition is complete, maintain the reaction mixture at 40-60 °C for 5-10 hours, monitoring the reaction progress by a suitable analytical method (e.g., IR spectroscopy, looking for the disappearance of the acyl chloride and appearance of the isocyanate peak).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude benzoyl isocyanate can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Lewis Acid and p-Toluenesulfonic Acid: The composite catalyst system enhances the electrophilicity of the benzoyl chloride, making the carbonyl carbon more susceptible to nucleophilic attack by the cyanate anion. This accelerates the displacement of the chloride.[6]

-

Anhydrous Conditions: Isocyanates are highly reactive towards water. Strict anhydrous conditions are necessary to prevent the hydrolysis of the product to the corresponding carbamic acid, which is unstable and readily decarboxylates to form an amine.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture.

Synthesis of Benzyl Isocyanate via the Curtius Rearrangement

A versatile method for the synthesis of a wide range of isocyanates, including benzyl isocyanate, is the Curtius rearrangement.[8] This reaction involves the thermal decomposition of an acyl azide, which is typically generated from a carboxylic acid derivative.[9][10]

Experimental Protocol: Synthesis of Benzyl Isocyanate from Phenylacetic Acid

This protocol involves the conversion of phenylacetic acid to its acyl azide, followed by in-situ Curtius rearrangement.

Reagents:

-

Phenylacetic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.1 eq)

-

Sodium Azide (NaN₃) (1.2 eq)

-

Anhydrous, inert solvent (e.g., toluene, benzene)

-

Anhydrous Acetone (for the formation of the acyl azide)

Procedure:

Step 1: Formation of Phenylacetyl Chloride

-

In a fume hood, carefully add thionyl chloride to phenylacetic acid. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture gently (e.g., to 50-60 °C) until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude phenylacetyl chloride.

Step 2: Formation of Phenylacetyl Azide and Curtius Rearrangement

-

Dissolve the crude phenylacetyl chloride in anhydrous acetone.

-

In a separate flask, prepare a solution of sodium azide in a minimal amount of water and add it to the acetone solution of the acyl chloride, maintaining the temperature below 10 °C.

-

After stirring for a few hours, the acyl azide can be extracted into an organic solvent.

-

Carefully concentrate the organic solution at low temperature (<30 °C) under reduced pressure. Caution: Acyl azides are potentially explosive and should not be distilled to dryness.

-

Redissolve the crude phenylacetyl azide in an anhydrous, high-boiling inert solvent like toluene.

-

Heat the solution to reflux (approximately 110 °C for toluene). Vigorous evolution of nitrogen gas will be observed.[10]

-

Maintain reflux until the gas evolution ceases (typically 1-3 hours), indicating the formation of benzyl isocyanate.[10]

-

The resulting solution of benzyl isocyanate can be used directly or the product can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Acyl Azide Intermediate: The acyl azide is a key intermediate that, upon heating, undergoes a concerted rearrangement with the loss of dinitrogen gas to form the isocyanate. This is an entropically favorable process.

-

Inert, High-Boiling Solvent: The rearrangement requires thermal energy. A high-boiling solvent allows the reaction to be conducted at a temperature sufficient to induce the rearrangement while remaining in the liquid phase. The inert nature of the solvent prevents reaction with the highly electrophilic isocyanate product.

-

In-situ Reaction: Generating the acyl azide and immediately subjecting it to the rearrangement conditions without isolation minimizes the handling of the potentially explosive acyl azide.

The Core Directive: Unraveling the Dichotomy in Reactivity

The fundamental difference between benzoyl and benzyl isocyanates lies in the electronic nature of the group attached to the isocyanate functionality. This seemingly small structural variance has a profound impact on their electrophilicity and, consequently, their reactivity towards nucleophiles.

The Electronic Influence: Acyl vs. Alkyl Isocyanates

-

Benzoyl Isocyanate (an Acyl Isocyanate): In benzoyl isocyanate, the isocyanate group is directly attached to a carbonyl group. The carbonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and its ability to participate in resonance. This electron-withdrawing effect significantly increases the electrophilicity of the carbon atom in the isocyanate group, making it highly susceptible to nucleophilic attack.

-

Benzyl Isocyanate (an Alkyl Isocyanate): In benzyl isocyanate, the isocyanate group is attached to a methylene (-CH₂-) group, which in turn is attached to the phenyl ring. The methylene group acts as an insulating bridge, preventing direct resonance interaction between the phenyl ring and the isocyanate group. The benzyl group is generally considered to be weakly electron-donating or neutral in its inductive effect. Consequently, the isocyanate carbon in benzyl isocyanate is less electrophilic compared to that in benzoyl isocyanate.

This fundamental electronic difference is the primary driver of their divergent reactivity.

Comparative Reactivity with Nucleophiles

The enhanced electrophilicity of benzoyl isocyanate translates to a higher reaction rate with a wide range of nucleophiles compared to benzyl isocyanate.

-

Reaction with Amines (Urea Formation): Both isocyanates react readily with primary and secondary amines to form substituted ureas. However, the reaction with benzoyl isocyanate is generally faster. This heightened reactivity can be advantageous for reactions with less nucleophilic amines or when rapid reaction times are desired.

-

Reaction with Alcohols (Carbamate Formation): The formation of carbamates through the reaction with alcohols follows a similar trend, with benzoyl isocyanate exhibiting greater reactivity.

-

Reaction with Water (Hydrolysis): The hydrolysis of isocyanates proceeds through the formation of an unstable carbamic acid intermediate, which then decarboxylates to yield a primary amine. Studies have shown that the hydrolysis of alkyl isocyanates is significantly slower than that of aryl isocyanates.[11][12] While benzoyl isocyanate is an acyl isocyanate, its reactivity is expected to be higher than that of benzyl isocyanate (an alkyl isocyanate) due to the electron-withdrawing nature of the benzoyl group. This makes benzoyl isocyanate more sensitive to moisture.

Applications in Drug Development: A Matter of Choice

The distinct reactivity profiles of benzoyl and benzyl isocyanates dictate their strategic use in drug discovery and development.

-

Benzoyl Isocyanate: Its high reactivity makes it an excellent choice for synthesizing urea and carbamate libraries for high-throughput screening, especially when dealing with less reactive amines or alcohols. It is also a valuable reagent for capping unreacted hydroxyl or amine groups in solid-phase synthesis.

-

Benzyl Isocyanate: The more moderate reactivity of benzyl isocyanate can be advantageous when greater selectivity is required in the presence of multiple nucleophilic sites. Its relative stability towards hydrolysis also makes it easier to handle and store. The benzyl group itself is a common motif in many biologically active molecules, making benzyl isocyanate a direct precursor to compounds with this structural feature. The related benzyl isothiocyanate has shown promising anticancer and antibacterial properties, highlighting the potential of the benzyl scaffold in medicinal chemistry.

Conclusion: Informed Decisions for Synthetic Success

The choice between benzoyl and benzyl isocyanate is not arbitrary but a strategic decision based on a nuanced understanding of their chemical behavior. Benzoyl isocyanate, the more reactive of the two, is a powerful tool for rapid bond formation, while the more moderately reactive benzyl isocyanate offers greater control and stability. By appreciating the fundamental electronic differences that govern their reactivity, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics. This guide serves as a foundational resource, empowering scientists to select the right tool for the right transformation in the intricate world of drug development.

References

-

A kinetic study of reactions of aniline and benzoyl chloride in a microstructured chemical system. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Comparing Rate of Hydrolysis of Acyl halides. (2021, September 14). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

-

1H and 13C NMR spectroscopic data of synthetic benzoyl-CoA and... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

-

Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. (n.d.). Retrieved February 7, 2026, from [Link]

-

Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. (2011, November 3). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

-

ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

-

Benzyl isocyanate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... (1987, October). PubMed. Retrieved February 7, 2026, from [Link]

-

FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

FTIR-ATR spectra of PSs obtained by varying the NCO:OH ratio. *ν:... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2020, December 16). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

- Synthesis method of substituted benzoyl isocyanate. (2019, December 18). Google Patents.

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. (1979). Semantic Scholar. Retrieved February 7, 2026, from [Link]

-

A Convenient Method for the Preparation of Benzyl Isocyanides. (2006). Retrieved February 7, 2026, from [Link]

-

Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. (2020, November 6). Almac Group. Retrieved February 7, 2026, from [Link]

-

Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (1979, January 1). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. (2021, July 2). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

-

An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. (n.d.). CDC Stacks. Retrieved February 7, 2026, from [Link]

- Preparation of o-isocyanato-benzoyl chlorides. (1967, August 16). Google Patents.

-

of the reaction between. (n.d.). AUB ScholarWorks. Retrieved February 7, 2026, from [Link]

-

Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (2009, January 1). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Benzyl isocyanate. (n.d.). National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

-

benzoyl cyanide. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

-

Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. (n.d.). Retrieved February 7, 2026, from [Link]

-

Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

13C Solution NMR Spectra of Poly(ether)urethanes. (1995, March 1). Defense Technical Information Center. Retrieved February 7, 2026, from [Link]

-

Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. (2024, July 2). AZoM.com. Retrieved February 7, 2026, from [Link]

-

Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. (1987, October). Semantic Scholar. Retrieved February 7, 2026, from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved February 7, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]